

A Spectroscopic Comparison of Dicyclohexyl Ketone and Its Derivatives

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Compound of Interest

Compound Name: Dicyclohexyl ketone

Cat. No.: B1670488

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This guide provides a detailed spectroscopic comparison of **dicyclohexyl ketone** and its related derivatives. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide summarizes key spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to facilitate compound identification and characterization.

Spectroscopic Data Summary

The following tables present a quantitative comparison of the spectroscopic features of **dicyclohexyl ketone** and the related compound, cyclohexanone.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)	Vibrational Mode
Dicyclohexyl Ketone	~1715	C=O Stretch (Ketone)
2850-2950	C-H Stretch	
Cyclohexanone	1715	C=O Stretch (Ketone)[1]
2850-2950	C-H Stretch[1]	
1450	C-H Bend[1]	

Table 2: ^{13}C NMR Spectroscopy Data

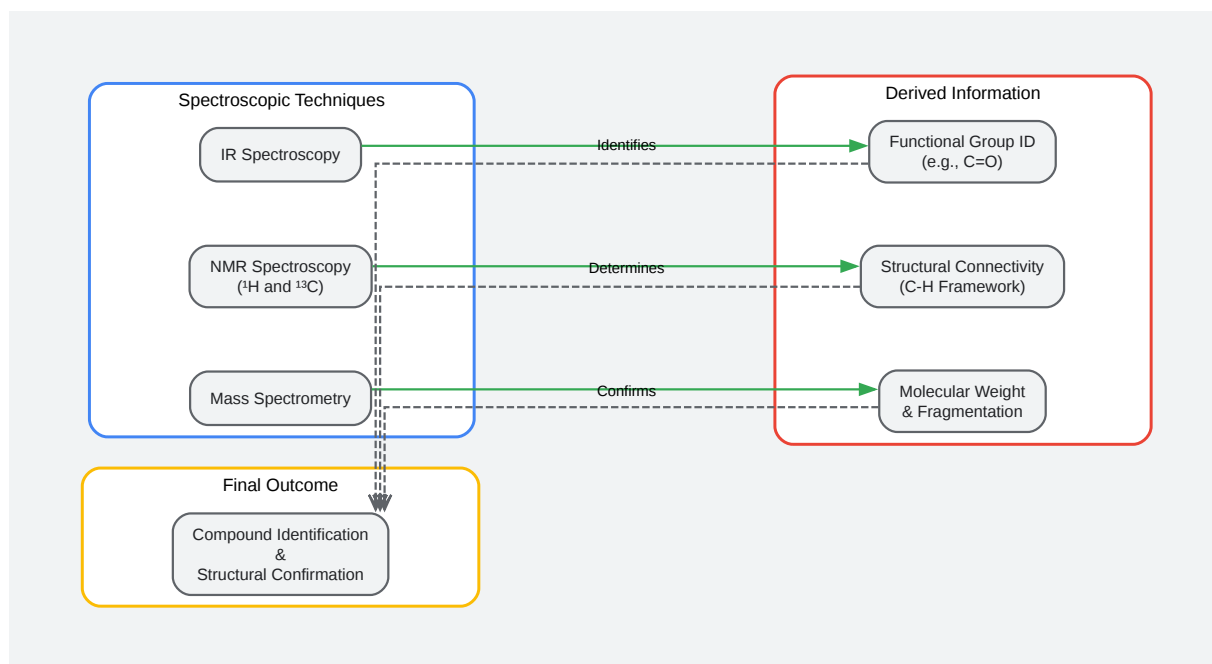
Compound	Chemical Shift (δ) ppm	Carbon Environment
Dicyclohexyl Ketone	~215	C=O (Ketone)
~52	α -Carbon (CH)	
~25-30	Cyclohexyl Ring Carbons	
Cyclohexanone	~208	C=O (Ketone)[1]
~42	α -Carbon (CH_2)	
~27	β -Carbon (CH_2)	
~25	γ -Carbon (CH_2)	

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (M^+) m/z	Key Fragment Ions m/z
Dicyclohexyl Ketone	194	111, 83[2]
Cyclohexanone	98	83, 69, 55, 42

Experimental Workflow and Data Interpretation

The characterization of **dicyclohexyl ketone** and its derivatives follows a logical spectroscopic workflow. This process begins with IR spectroscopy to identify key functional groups, followed by NMR for detailed structural elucidation, and finally, MS to confirm molecular weight and fragmentation patterns.



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References

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- 2. Methanone, dicyclohexyl- [webbook.nist.gov]
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